2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
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Description
The compound is a complex organic molecule with a molecular weight of 516.72 and a molecular formula of C32H44N4O2 . It contains several functional groups, including a benzo[d]imidazole group, a pyrimidine group, and an amine group .
Synthesis Analysis
The synthesis of such compounds often involves the formation of substituted imidazoles, which are key components to functional molecules used in a variety of applications . The synthesis process emphasizes the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d]imidazole group, a pyrimidine group, and an amine group . The structure likely results in a high degree of conjugation and ionization efficiency .Chemical Reactions Analysis
The compound may undergo a series of heterocyclization reactions with different chemical reagents . The resulting molecules could be various derivatives incorporating the benzo[d]imidazole moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 516.72 and a molecular formula of C32H44N4O2 . Other physical and chemical properties such as boiling point, density, and pKa are not specified in the available resources.Scientific Research Applications
- This compound has been investigated as a green corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions . It effectively inhibits the corrosion of mild steel by adsorbing onto the metallic surface, creating an energy barrier for the corrosion process. The inhibition efficiency increases with higher concentrations of the compound.
- The compound serves as an air-stable n-type dopant for n-channel OTFTs. It is used in the fabrication of electronic devices, including organic thin film transistors, polymeric solar cells, and organic light-emitting diodes .
- In the field of peptide synthesis, this compound (also known as TBTU) is used as an in situ activation reagent. It offers reactivity similar to symmetrical anhydrides and BOP, making it valuable for solid-phase and solution-phase peptide synthesis .
Corrosion Inhibition
Organic Thin Film Transistors (OTFTs)
Peptide Synthesis
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-16-13-21(28-17-7-9-18(32-2)10-8-17)29-23(27-16)25-12-11-24-22(31)14-30-15-26-19-5-3-4-6-20(19)30/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,31)(H2,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCPQRIAIYNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CN2C=NC3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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